[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol
Description
[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, fused to a cyclopropane ring bearing a hydroxymethyl group. This structure combines the aromaticity of pyrazole with the steric and electronic effects of the cyclopropane moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBJNSKKIUIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241142-25-4 | |
| Record name | [1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol typically involves the reaction of 4-bromopyrazole with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques, such as column chromatography or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in THF.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: : The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. It can act as a ligand in binding studies to understand protein-ligand interactions.
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals. It is also employed in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The cyclopropylmethanol moiety can modulate the compound’s solubility and permeability, influencing its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Pyrazole Derivatives with Halogen Substituents
Example Compounds :
Structural Differences :
- Pyrazole Saturation: The target compound has a fully aromatic pyrazole ring, whereas the analogs in feature 4,5-dihydropyrazole (partially saturated) rings.
- Substituents : The analogs include 4-bromophenyl and 4-fluorophenyl groups, while the target compound lacks aryl substituents but retains a 4-bromo-pyrazole core.
- Functional Groups: The target compound’s hydroxymethyl group contrasts with the ketone (ethanone) or phenyl groups in the analogs.
Research Findings :
Crystallographic studies of the analogs reveal planar pyrazole rings and intermolecular hydrogen bonding involving carbonyl groups . By comparison, the hydroxymethyl group in the target compound may enhance crystallinity and intermolecular interactions, though direct data are unavailable.
Pesticide-Related Pyrazole Compounds
Example Compounds :
Structural Differences :
- Pyrazole Substituents : Fluazolate has a 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole group, while the target compound lacks methyl and trifluoromethyl groups.
- Cyclopropane Presence : The target compound includes a cyclopropane ring absent in fluazolate.
- Functional Groups : Fluazolate contains an ester-linked isopropyl group, contrasting with the hydroxymethyl group in the target compound.
Functional Implications :
The trifluoromethyl group in fluazolate increases lipophilicity and bioactivity, making it effective as a herbicide . The target compound’s hydroxymethyl group may prioritize solubility over bioactivity, suggesting different applications (e.g., synthetic intermediates vs. agrochemicals).
Cyclopropane-Containing Pharmaceuticals
Structural Differences :
- Cyclopropane Linkage: Montelukast’s cyclopropane is part of a thioether linkage in a complex quinoline-based structure, while the target compound’s cyclopropane is directly attached to pyrazole.
- Functional Groups : Montelukast includes a carboxylic acid group post-synthesis, whereas the target compound has a hydroxymethyl group.
Functional Implications :
In Montelukast, the cyclopropane stabilizes the thioether bridge critical for leukotriene receptor antagonism . In the target compound, the cyclopropane may influence steric hindrance or electronic effects during synthetic transformations.
Data Table: Key Comparisons
Abbreviations: BP = Bromophenyl; FP = Fluorophenyl; Me = Methyl; CF3 = Trifluoromethyl.
Biological Activity
[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse biological properties, making it a significant candidate for drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 2241142-25-4
- SMILES Notation : C1CC1(CO)N2C=C(C=N2)Br
- InChIKey : UCIBJNSKKIUIRM-UHFFFAOYSA-N
Structural Information
The compound's structure includes a cyclopropyl group attached to a brominated pyrazole, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and microbial processes. While specific targets are yet to be fully elucidated, compounds with similar structures have been shown to affect biochemical pathways relevant to neurodegenerative disorders and infectious diseases.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens. Compounds with pyrazole moieties have been documented to possess antimicrobial properties, indicating that this compound may also share this characteristic.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other pyrazole derivatives that inhibit pro-inflammatory cytokines.
- Antitumor Potential : Some derivatives of pyrazole have demonstrated anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole-containing compounds reveals the following:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1H-Pyrazole Derivatives | Antimicrobial, Antitumor | Commonly used in drug design |
| 4-Bromopyrazole | Inhibitor of certain enzymes | Known for its role in cancer therapy |
| Cyclopropyl-containing Compounds | Diverse biological activities | Versatile scaffolds in medicinal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
